1,3,5-Naphthalenetriol
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Overview
Description
1,3,5-Naphthalenetriol is an organic compound with the molecular formula C10H8O3 It is a derivative of naphthalene, characterized by the presence of three hydroxyl groups attached to the 1st, 3rd, and 5th positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Naphthalenetriol can be synthesized through several methods. One common approach involves the hydroxylation of naphthalene derivatives. For instance, the sulfonation of naphthalene followed by hydrolysis can yield this compound. Another method involves the oxidation of 1,3,5-trihydroxynaphthalene precursors under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves multi-step processes that ensure high purity and yield. The sulfonation method, where naphthalene is treated with sulfuric acid followed by hydrolysis, is commonly employed. This method is favored due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Naphthalenetriol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products: The major products formed from these reactions include naphthoquinones, dihydroxynaphthalenes, and various substituted naphthalenes .
Scientific Research Applications
1,3,5-Naphthalenetriol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1,3,5-naphthalenetriol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, enabling it to participate in hydrogen bonding and redox reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
1,3,8-Naphthalenetriol: Similar in structure but with hydroxyl groups at different positions.
1,5-Naphthalenediol: Contains two hydroxyl groups and exhibits different reactivity and applications.
1,4,5-Naphthalenetriol: Another triol derivative with distinct chemical properties .
Uniqueness: 1,3,5-Naphthalenetriol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other naphthalenetriols may not be suitable .
Properties
IUPAC Name |
naphthalene-1,3,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-6-4-8-7(10(13)5-6)2-1-3-9(8)12/h1-5,11-13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVJTYMOHGBFGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2O)O)C(=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458025 |
Source
|
Record name | 1,3,5-Naphthalenetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102539-65-1 |
Source
|
Record name | 1,3,5-Naphthalenetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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